1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
“1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound . It has a molecular formula of C15H21NO4S and a molecular weight of 311.4 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a phenylpropyl sulfonyl group and a carboxylic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 311.4 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Anticancer Potential
- Research indicates the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which include structures related to 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid. These compounds have shown promising anticancer activity in vitro, suggesting potential therapeutic uses (Rehman et al., 2018).
Enzyme Inhibition and Molecular Docking
- N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, related to the compound , have been synthesized and evaluated for their inhibition activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies suggest these compounds as potential inhibitors (Khalid, Rehman, & Abbasi, 2014).
Antibacterial Agents
- Derivatives of the compound, particularly those featuring a sulfinyl or sulfonyl group, have been synthesized and identified as potent antibacterial agents. This highlights its potential in combating bacterial infections (Miyamoto et al., 1987).
Tumor Necrosis Factor-α Inhibition
- Derivatives of this compound have been explored for their activity against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), showing selectivity as TACE inhibitors. This indicates their potential use in treating conditions related to these enzymes (Venkatesan et al., 2004).
Activity against Butyrylcholinesterase Enzyme
- Research involving O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has shown significant activity against butyrylcholinesterase enzyme, suggesting a role in conditions where enzyme regulation is necessary (Khalid et al., 2013).
Beta(3) Agonists
- Certain sulfonamides derived from this compound have been identified as potent and selective human beta(3) agonists, implying potential application in conditions influenced by beta(3)-adrenergic receptors (Hu et al., 2001).
Electrolytic Coloring
- In the field of material science, derivatives of this compound have been used as additives in the electrolytic coloring of anodized aluminum, impacting the throwing power and stability of Tin(II) solutions (Moshohoritou et al., 1994).
Synthesis of Biologically Active Derivatives
- Various biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized, showcasing diverse biological activities, including enzyme inhibition (Khalid et al., 2016).
Future Directions
Piperidine derivatives, including “1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of this compound.
Mechanism of Action
Piperidines
are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Properties
IUPAC Name |
1-(3-phenylpropylsulfonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)14-9-4-10-16(12-14)21(19,20)11-5-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYSQKSYNCGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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